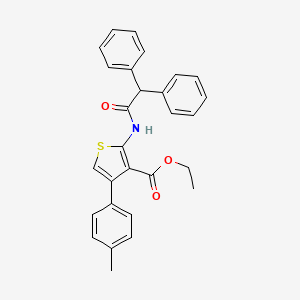

Ethyl 2-(2,2-diphenylacetamido)-4-(p-tolyl)thiophene-3-carboxylate

Description

Ethyl 2-(2,2-diphenylacetamido)-4-(p-tolyl)thiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocycles known for their aromatic properties and are widely used in pharmaceuticals, agrochemicals, and materials science. This particular compound features a complex structure with multiple functional groups, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name |

ethyl 2-[(2,2-diphenylacetyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25NO3S/c1-3-32-28(31)25-23(20-16-14-19(2)15-17-20)18-33-27(25)29-26(30)24(21-10-6-4-7-11-21)22-12-8-5-9-13-22/h4-18,24H,3H2,1-2H3,(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKXCZSQUISDIEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2,2-diphenylacetamido)-4-(p-tolyl)thiophene-3-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

-

Formation of 2,2-diphenylacetamide:

Starting materials: Benzophenone and ammonia.

Reaction conditions: The reaction is carried out under acidic conditions to form 2,2-diphenylacetamide.

-

Synthesis of 4-(p-tolyl)thiophene-3-carboxylic acid:

Starting materials: p-Tolylacetic acid and sulfur.

Reaction conditions: The reaction involves cyclization under high temperature to form the thiophene ring.

-

Coupling Reaction:

Starting materials: 2,2-diphenylacetamide and 4-(p-tolyl)thiophene-3-carboxylic acid.

Reaction conditions: The coupling is typically performed using a dehydrating agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

-

Esterification:

Starting materials: The coupled product and ethanol.

Reaction conditions: The esterification is carried out under acidic conditions to yield the final product, this compound.

Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like nitric acid for nitration or bromine for bromination under controlled conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Ethyl 2-(2,2-diphenylacetamido)-4-(p-tolyl)thiophene-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for drug development due to its structural complexity and potential pharmacological effects.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of Ethyl 2-(2,2-diphenylacetamido)-4-(p-tolyl)thiophene-3-carboxylate depends on its specific application:

Biological Activity: It may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the amide and ester groups allows for hydrogen bonding and hydrophobic interactions with biological macromolecules.

Chemical Reactions: The compound’s reactivity is influenced by the electron-donating and electron-withdrawing groups, affecting its behavior in various chemical environments.

Comparison with Similar Compounds

Ethyl 2-(2,2-diphenylacetamido)-4-phenylthiophene-3-carboxylate: Similar structure but with a phenyl group instead of a p-tolyl group.

Ethyl 2-(2,2-diphenylacetamido)-4-(m-tolyl)thiophene-3-carboxylate: Similar structure but with a meta-tolyl group instead of a para-tolyl group.

Uniqueness:

- The presence of the p-tolyl group in Ethyl 2-(2,2-diphenylacetamido)-4-(p-tolyl)thiophene-3-carboxylate provides unique steric and electronic properties, influencing its reactivity and interactions compared to its analogs.

- The combination of the thiophene ring with the diphenylacetamido and ester groups offers a distinctive profile for potential applications in various fields.

Biological Activity

Ethyl 2-(2,2-diphenylacetamido)-4-(p-tolyl)thiophene-3-carboxylate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article discusses its synthesis, biological evaluation, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from thiophene derivatives. The process generally includes:

- Formation of Thiophene Ring : The initial step often involves the synthesis of a substituted thiophene ring.

- Acetamido Group Introduction : An acetamido group is introduced at the 2-position through acylation reactions.

- Carboxylate Formation : Finally, the carboxylic acid derivative is converted to its ethyl ester form.

This synthetic pathway is crucial for ensuring the compound's bioactivity through structural optimization.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. The compound was tested against various cancer cell lines, including:

- HepG2 (liver carcinoma)

- HCT116 (colon carcinoma)

- MDA-MB-231 (breast carcinoma)

The cytotoxic effects were quantified using the IC50 metric, which indicates the concentration required to inhibit cell growth by 50%. The results are summarized in Table 1.

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 7.93 |

| MDA-MB-231 | 9.28 |

| HCT116 | 13.28 |

The data indicate that the compound exhibits the highest activity against HepG2 cells, suggesting a potential therapeutic application in liver cancer treatment.

The mechanism of action for this compound involves inhibition of key enzymes and receptors associated with cancer progression. Molecular docking studies have shown that the compound interacts with the epidermal growth factor receptor (EGFR), a common target in cancer therapy.

- Binding Affinity : The binding energies observed ranged from to kcal/mol, indicating strong interactions with the EGFR active site.

This interaction likely leads to a decrease in cell proliferation and induction of apoptosis in cancer cells.

Case Study 1: In Vitro Evaluation

In a controlled laboratory setting, researchers evaluated the compound's effect on normal human lung fibroblast cells (MRC-5). The selectivity index (SI), calculated as , demonstrated a favorable safety profile with minimal toxicity observed at therapeutic concentrations.

Case Study 2: Comparative Analysis

A comparative study involving other thiophene derivatives revealed that this compound outperformed several analogs in terms of cytotoxicity against HepG2 and MDA-MB-231 cell lines. This highlights its potential as a lead compound for further drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.